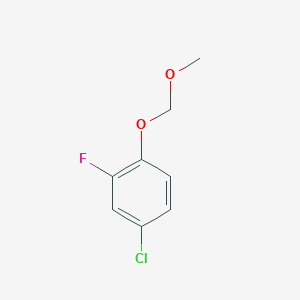

4-Chloro-2-fluoro-1-(methoxymethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-2-fluoro-1-(methoxymethoxy)benzene” is a chemical compound with the molecular formula C8H8ClFO2 . It has a molecular weight of 190.6 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8ClFO2/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4H,5H2,1H3 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .Scientific Research Applications

Organic Synthesis and Chemical Reactions

Compounds similar to 4-Chloro-2-fluoro-1-(methoxymethoxy)benzene are often involved in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups that make the aromatic ring more susceptible to nucleophilic attack. For example, Pietra and Vitali (1972) discussed the nucleophilic aromatic substitution of the nitro-group in related aromatic compounds, illustrating the reactivity of such compounds under specific conditions (Pietra & Vitali, 1972).

Material Science and Polymer Chemistry

Compounds with chloro and fluoro substituents on an aromatic ring are often precursors to materials with unique properties. For instance, benzene-1,3,5-tricarboxamide derivatives, which share a similar benzene core structure with the compound of interest, have been utilized extensively in supramolecular chemistry for their ability to self-assemble into one-dimensional, nanometer-sized structures with potential applications ranging from nanotechnology to polymer processing (Cantekin, de Greef, & Palmans, 2012).

Pharmacology and Biomedical Research

While specific biomedical applications of this compound were not directly identified, related research highlights the importance of similar structural motifs in drug discovery and pharmacological research. For example, benzofuran derivatives, which contain a fused benzene and furan ring, have been explored for their antimicrobial properties, suggesting that benzene derivatives with specific substituents might also exhibit significant biological activities (Hiremathad et al., 2015).

Environmental Chemistry

Research on the fate and remediation of chlorobenzenes in the environment could provide insights into the environmental impact and degradation pathways of structurally similar compounds like this compound. Studies on chlorobenzenes have focused on their persistence, toxicity, and remediation strategies, which might be relevant for understanding the environmental behavior of related chloro- and fluoro-substituted aromatics (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that halogenated aromatic compounds like this can participate in various organic reactions, such as friedel-crafts acylation and nucleophilic substitution .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoro-1-(methoxymethoxy)benzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .

Properties

IUPAC Name |

4-chloro-2-fluoro-1-(methoxymethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKXAQCOVQATGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)

![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)